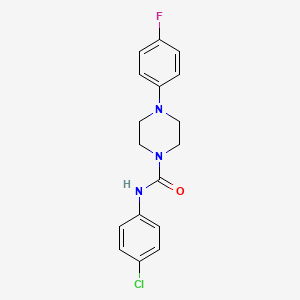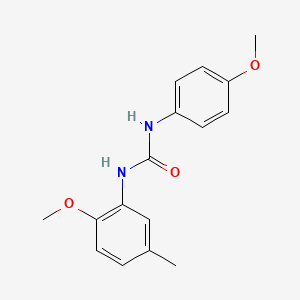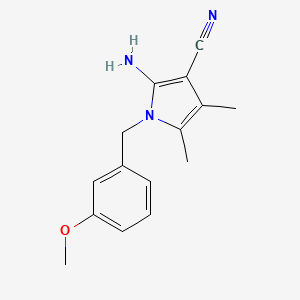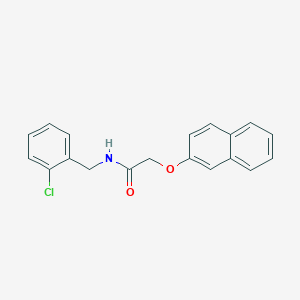![molecular formula C16H13FN4OS B5838447 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5838447.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea, commonly known as FTU, is a synthetic compound that has gained significant importance in scientific research due to its unique properties. FTU is a thiadiazole derivative that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of FTU is not yet fully understood. However, it is believed that FTU exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. FTU has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. Additionally, FTU has been found to exhibit antimicrobial activity by inhibiting the growth and replication of bacterial cells.
Biochemical and Physiological Effects:
FTU has been found to exhibit a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, FTU has been found to possess anti-inflammatory activity. FTU has also been found to exhibit antioxidant activity, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FTU is its potent anticancer and antimicrobial activity. Additionally, FTU is relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one of the limitations of FTU is its low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on FTU. One area of research could focus on developing more efficient methods for synthesizing FTU. Additionally, further studies could be conducted to elucidate the mechanism of action of FTU. Furthermore, studies could be conducted to investigate the potential applications of FTU in other fields of scientific research, such as neurology and immunology. Finally, studies could be conducted to investigate the potential toxicity of FTU and its potential side effects.
Méthodes De Synthèse
FTU can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with thiocarbohydrazide, followed by the reaction of the resulting product with 2-methylphenyl isocyanate. Another method involves the reaction of 4-fluoroaniline with thiosemicarbazide, followed by the reaction of the resulting product with 2-methylphenyl isocyanate. Both methods result in the formation of FTU as a white powder.
Applications De Recherche Scientifique
FTU has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of FTU is in the field of medicinal chemistry. FTU has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, FTU has been found to possess antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
1-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-10-4-2-3-5-13(10)18-15(22)19-16-21-20-14(23-16)11-6-8-12(17)9-7-11/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTNFWCCQRQTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)



![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)
![N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5838403.png)
![3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)
![7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5838438.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838442.png)
![N-(4-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5838451.png)
![3-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5838457.png)
![4-bromo-2-[(mesitylamino)methyl]phenol](/img/structure/B5838459.png)
